molecular formula C16H16ClNO4 B2853862 (2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone CAS No. 313496-54-7

(2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B2853862
CAS No.: 313496-54-7
M. Wt: 321.76
InChI Key: XNXGUYDYCYSOCU-UHFFFAOYSA-N
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Description

(2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone: is an organic compound with the molecular formula C16H16ClNO4 . This compound is characterized by the presence of an amino group, a chlorine atom, and three methoxy groups attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Future Directions

The future directions for “(2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone” and similar compounds are promising. Given their potential bioactivities, they could be further explored for various biomedical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone typically involves the reaction of 2-amino-5-chlorobenzoyl chloride with 3,4,5-trimethoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It is also used in the development of new biochemical assays.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the design and synthesis of new drug candidates targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets in biological systems. The amino and methoxy groups play a crucial role in binding to target proteins, thereby modulating their activity. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target .

Comparison with Similar Compounds

  • (2-Amino-5-chlorophenyl)(3,4-dimethoxyphenyl)methanone
  • (2-Amino-5-chlorophenyl)(3,5-dimethoxyphenyl)methanone
  • (2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)ethanone

Uniqueness: The presence of three methoxy groups in (2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone makes it unique compared to its analogs. These methoxy groups enhance its solubility and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

(2-amino-5-chlorophenyl)-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4/c1-20-13-6-9(7-14(21-2)16(13)22-3)15(19)11-8-10(17)4-5-12(11)18/h4-8H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXGUYDYCYSOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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